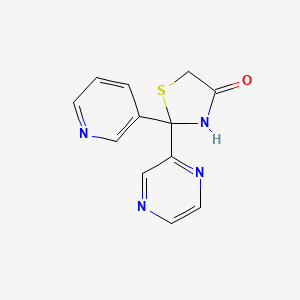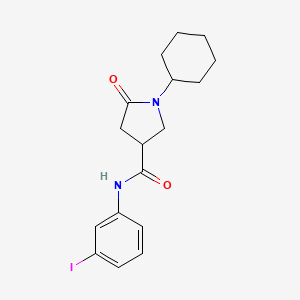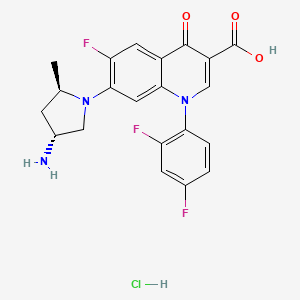
4-Benzyl-7-nitro-2,1,3-benzoxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-7-nitro-2,1,3-benzoxadiazole is a chemical compound belonging to the benzoxadiazole family. This compound is characterized by a benzoxadiazole core substituted with a benzyl group at the 4-position and a nitro group at the 7-position. Benzoxadiazoles are known for their diverse applications in various fields, including chemistry, biology, and medicine, due to their unique structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-7-nitro-2,1,3-benzoxadiazole typically involves the nitration of 4-benzyl-2,1,3-benzoxadiazole. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Starting Material: 4-Benzyl-2,1,3-benzoxadiazole
Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
Conditions: The reaction mixture is cooled to 0-5°C, and the nitrating mixture is added dropwise. The reaction is then allowed to proceed at room temperature for several hours.
Product Isolation: The reaction mixture is poured into ice-cold water, and the precipitated product is filtered, washed, and dried to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and reaction control systems to ensure high yield and purity of the product. The isolation and purification steps are optimized for scalability, often involving recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl-7-nitro-2,1,3-benzoxadiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base.
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Major Products Formed
Reduction: 4-Benzyl-7-amino-2,1,3-benzoxadiazole
Substitution: Various substituted benzoxadiazoles depending on the nucleophile used.
Oxidation: 4-Carboxy-7-nitro-2,1,3-benzoxadiazole
Applications De Recherche Scientifique
4-Benzyl-7-nitro-2,1,3-benzoxadiazole has several scientific research applications:
Chemistry: Used as a fluorescent probe for detecting and quantifying various analytes due to its strong fluorescence properties.
Biology: Employed in studying enzyme activities and protein interactions, particularly in the context of fluorescence-based assays.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of fluorescent dyes and labeling reagents for high-performance liquid chromatography (HPLC) and other analytical techniques.
Mécanisme D'action
The mechanism of action of 4-Benzyl-7-nitro-2,1,3-benzoxadiazole involves its interaction with specific molecular targets and pathways. One of the primary targets is glutathione S-transferase (GST), an enzyme involved in detoxification processes. The compound inhibits GST activity, leading to the accumulation of toxic metabolites and inducing apoptosis in cancer cells. Additionally, it can disrupt key signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway, further promoting cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-7-nitro-2,1,3-benzoxadiazole: A fluorogenic labeling reagent used in HPLC assays.
4-Chloro-7-nitro-2,1,3-benzoxadiazole: A chromogenic and fluorogenic reagent for detecting amino acids and low molecular weight amines.
6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol: An anticancer compound that inhibits glutathione S-transferase and induces apoptosis in cancer cells.
Uniqueness
4-Benzyl-7-nitro-2,1,3-benzoxadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets compared to other benzoxadiazole derivatives, making it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
143909-00-6 |
|---|---|
Formule moléculaire |
C13H9N3O3 |
Poids moléculaire |
255.23 g/mol |
Nom IUPAC |
7-benzyl-4-nitro-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C13H9N3O3/c17-16(18)11-7-6-10(12-13(11)15-19-14-12)8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clé InChI |
XAVXYZFSLHOJMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12912382.png)




